molecular formula C8H8N2O2 B8063581 Pyrrolo[1,2-a]pyrazine-3-carboxylicacid

Pyrrolo[1,2-a]pyrazine-3-carboxylicacid

Cat. No.: B8063581
M. Wt: 164.16 g/mol
InChI Key: CFVLZDIWACDHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrazine-3-carboxylicacid typically involves multiple steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.

    Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of pyrrolo[1,2-a]pyrazines.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above can be adapted for large-scale synthesis, ensuring efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]pyrazine-3-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: H₂O₂ in aqueous solution or KMnO₄ in acidic medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Halogens (e.g., Br₂) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) in an aprotic solvent.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Pyrrolo[1,2-a]pyrazine-3-carboxylicacid has a wide range of applications in scientific research, including :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.

    Medicine: Investigated for its antitumor and kinase inhibitory activities, making it a candidate for drug development.

    Industry: Utilized in the production of organic materials and natural products.

Mechanism of Action

The exact mechanism of action of pyrrolo[1,2-a]pyrazine-3-carboxylicacid is not fully understood. it is known to interact with various molecular targets and pathways . For instance, some derivatives have shown kinase inhibitory activity, which suggests they may interfere with signaling pathways involved in cell growth and proliferation. Additionally, its antimicrobial properties indicate it may disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Pyrrolo[1,2-a]pyrazine-3-carboxylicacid can be compared with other similar compounds, such as :

    5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.

    Pyrrolo[2,1-f][1,2,4]triazine: A promising scaffold for drug discovery with diverse biological activities.

Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential as a versatile scaffold for drug development. Its unique combination of pyrrole and pyrazine rings contributes to its diverse reactivity and biological properties .

Properties

IUPAC Name

1,2-dihydropyrrolo[1,2-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-3,5,9H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVLZDIWACDHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CN2C=C(N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.